Dimethyl anthracene-9,10-dicarboxylate
Overview
Description
Dimethyl anthracene-9,10-dicarboxylate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two ester groups attached to the 9 and 10 positions of the anthracene ring. It is known for its interesting photophysical properties, making it a subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl anthracene-9,10-dicarboxylate can be synthesized through a Diels-Alder reaction involving anthracene and dimethyl acetylenedicarboxylate. The reaction typically requires heating the reactants together at elevated temperatures, such as 470 K for 45 minutes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyl anthracene-9,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, particularly at the 1 and 4 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
Dimethyl anthracene-9,10-dicarboxylate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which dimethyl anthracene-9,10-dicarboxylate exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is harnessed in various applications, such as imaging and photodynamic therapy . The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light upon returning to the ground state.
Comparison with Similar Compounds
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Anthracenedicarboxylic acid: Another derivative of anthracene with carboxylic acid groups instead of ester groups.
9,10-Anthracenedicarbonitrile: Contains nitrile groups and exhibits different reactivity and applications.
Uniqueness: Dimethyl anthracene-9,10-dicarboxylate is unique due to its combination of ester groups and anthracene core, providing distinct photophysical properties and reactivity compared to its analogs. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research .
Properties
IUPAC Name |
dimethyl anthracene-9,10-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)15-11-7-3-5-9-13(11)16(18(20)22-2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNIABNGCIWEPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554861 | |
Record name | Dimethyl anthracene-9,10-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73016-10-1 | |
Record name | Dimethyl anthracene-9,10-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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